![molecular formula C20H22N2O3 B3113313 2-[(4-Anilinophenyl)carbamoyl]cyclohexane-1-carboxylic acid CAS No. 194800-24-3](/img/structure/B3113313.png)
2-[(4-Anilinophenyl)carbamoyl]cyclohexane-1-carboxylic acid
Overview
Description
2-[(4-Anilinophenyl)carbamoyl]cyclohexane-1-carboxylic acid (2-APCCA) is a cyclic acid compound that is gaining attention for its potential applications in scientific research. It is a multi-functional molecule with a wide range of properties that make it a promising candidate for use in biochemical, physiological, and medical studies.
Scientific Research Applications
2-[(4-Anilinophenyl)carbamoyl]cyclohexane-1-carboxylic acid has a wide range of potential applications in scientific research. It has been used in the study of enzyme inhibition, protein-protein interactions, and drug delivery. It has also been used in the study of the structure and function of biological macromolecules, such as DNA and proteins. Furthermore, 2-[(4-Anilinophenyl)carbamoyl]cyclohexane-1-carboxylic acid has been used in the study of the effects of drugs on the human body, as well as in the study of drug metabolism and pharmacokinetics.
Mechanism of Action
2-[(4-Anilinophenyl)carbamoyl]cyclohexane-1-carboxylic acid is believed to act as a competitive inhibitor of enzymes. It binds to the active site of the enzyme, preventing the binding of the substrate and thus inhibiting the enzyme-catalyzed reaction. Additionally, 2-[(4-Anilinophenyl)carbamoyl]cyclohexane-1-carboxylic acid can bind to the active site of proteins, disrupting their structure and function.
Biochemical and Physiological Effects
2-[(4-Anilinophenyl)carbamoyl]cyclohexane-1-carboxylic acid has been shown to have both biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, disrupt the structure and function of proteins, and interfere with the action of drugs. Furthermore, it has been shown to have anti-inflammatory and anticoagulant effects.
Advantages and Limitations for Lab Experiments
2-[(4-Anilinophenyl)carbamoyl]cyclohexane-1-carboxylic acid has several advantages that make it a useful tool for lab experiments. It is relatively easy to synthesize and can be used in a variety of biochemical and physiological studies. Additionally, it is relatively stable and has a low toxicity profile. However, it is important to note that 2-[(4-Anilinophenyl)carbamoyl]cyclohexane-1-carboxylic acid is not soluble in water, which can limit its use in some experiments.
Future Directions
For research include further exploration of its use in enzyme inhibition, protein-protein interactions, drug delivery, and drug metabolism and pharmacokinetics. Additionally, further research could be conducted to explore its potential applications in biotechnology, such as gene editing and gene therapy. Finally, it could be further explored for its use in the development of new drugs and treatments for various diseases.
properties
IUPAC Name |
2-[(4-anilinophenyl)carbamoyl]cyclohexane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-19(17-8-4-5-9-18(17)20(24)25)22-16-12-10-15(11-13-16)21-14-6-2-1-3-7-14/h1-3,6-7,10-13,17-18,21H,4-5,8-9H2,(H,22,23)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXBOSFRFPTSOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Anilinophenyl)carbamoyl]cyclohexane-1-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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